2-Naphthol, 1-ethyl-

説明

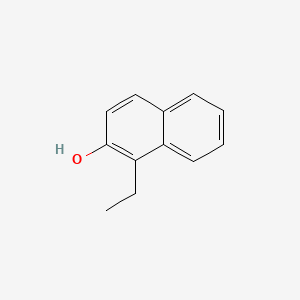

2-Naphthol, 1-ethyl- is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthol, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthol, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Industry

2-Naphthol derivatives, including 1-ethyl-2-naphthol, have been investigated for their biological activities. They are known to exhibit antimicrobial properties and have potential applications in drug formulation. For instance, studies have indicated that certain naphthalene derivatives can stimulate growth hormone release from the pituitary gland and are being explored for treating growth hormone deficiencies .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its ability to form complexes with metal ions. These complexes are often used in textile applications where colorfastness is crucial. The synthesis of various naphthol derivatives has been reported to enhance dye properties .

Agrochemicals

In agriculture, 2-naphthol derivatives are used as intermediates in the synthesis of herbicides and fungicides. Their effectiveness in controlling pests and diseases makes them valuable in crop protection strategies. Research has shown that these compounds can enhance plant growth and resistance to environmental stressors .

Material Science

The compound serves as a precursor for synthesizing heat-resistant polyesters and other polymeric materials. Its incorporation into polymers can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Study 1: Antimicrobial Activity

A study conducted by Amira M. El-Metwally evaluated the antimicrobial properties of synthesized naphthyl derivatives, including 2-naphthol, 1-ethyl-. The results indicated significant antibacterial activity against various pathogens, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Case Study 2: Synthesis Optimization

Research on the alkylation of 2-naphthol with ethanol highlighted optimal reaction conditions (temperature: 280°C; catalyst: H-mordenite) that resulted in a selectivity of up to 96.5% for producing 1-ethyl-2-naphthol. This study underscores the importance of reaction parameters in maximizing yield and selectivity for industrial applications .

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 1-Ethyl-2-naphthol | Antimicrobial | El-Metwally et al., 2011 |

| 2-Naphthol | Growth hormone release | NODCAR Research |

| Naphthalene derivatives | Herbicidal | Various Agrochemical Studies |

Table 2: Synthesis Conditions for Alkylation

| Parameter | Optimal Value |

|---|---|

| Temperature | 280°C |

| Catalyst | H-mordenite |

| Ethanol-to-Naphthol Ratio | 1:6 |

| Selectivity for Product | 96.5% |

特性

CAS番号 |

17324-08-2 |

|---|---|

分子式 |

C12H12O |

分子量 |

172.22 g/mol |

IUPAC名 |

1-ethylnaphthalen-2-ol |

InChI |

InChI=1S/C12H12O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8,13H,2H2,1H3 |

InChIキー |

APBRTNCOFUFMAA-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC2=CC=CC=C21)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。